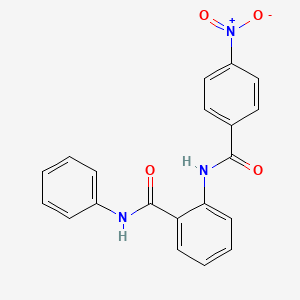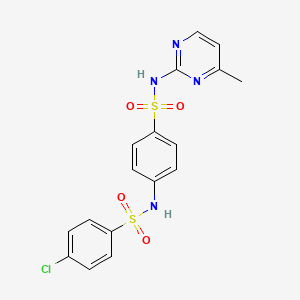![molecular formula C18H12Cl2O3S B3453107 1-chloro-4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzene CAS No. 76127-98-5](/img/structure/B3453107.png)
1-chloro-4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzene
Übersicht
Beschreibung
“1-chloro-4-{[4-(4-chlorophenoxy)phenyl]sulfonyl}benzene” is a chemical compound with the linear formula C24H16Cl2O5S2 . It has a molecular weight of 519.426 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “1-chloro-4-{[4-(4-chlorophenoxy)phenyl]sulfonyl}benzene” is complex due to the presence of multiple functional groups. The compound contains two chloro groups, a sulfonyl group, and a phenoxy group . Unfortunately, no 3D structure or 2D Mol file is available for this specific compound.Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis and Applications :
- Uneyama et al. (1983) discussed the electrochemical preparation of related chlorophenoxy compounds, highlighting their potential in electrochemical synthesis methods (Uneyama et al., 1983).
- Sharafi-kolkeshvandi et al. (2016) explored the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, demonstrating a mild and regioselective protocol for synthesizing similar sulfonyl compounds (Sharafi-kolkeshvandi et al., 2016).
Synthesis of Novel Compounds and Structural Analysis :
- Chhakra et al. (2019) synthesized novel benzothiazepines incorporating the sulfonyl group, indicating the versatility of sulfonyl compounds in synthesizing new structures (Chhakra et al., 2019).
- In the field of crystallography, Chen et al. (1996) analyzed the structure of a compound containing a phenyl sulfonyl moiety, contributing to our understanding of molecular structures in sulfonyl-based compounds
Antimicrobial Applications :
- Shah et al. (2014) synthesized azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, which were tested for their antibacterial and antifungal activities, showcasing the potential of sulfonyl compounds in antimicrobial applications (Shah et al., 2014).
Applications in Organic Chemistry and Material Science :
- Joseph and Srinivasan (1992) researched poly(phenylene sulfide)s containing carbonyl and sulfonyl groups, indicating the relevance of such compounds in materials science, particularly in polymer chemistry (Joseph & Srinivasan, 1992).
- Begunov et al. (2017) synthesized a monomer for sulfonated poly(arylene ether sulfones), used as a solid polymer electrolyte in fuel cells, highlighting the application of sulfonyl compounds in advanced material technologies (Begunov et al., 2017).
Chemical Synthesis and Mechanistic Studies :
- Nara et al. (2001) used 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation, demonstrating the importance of sulfony
- Furukawa and Ōae (1968) investigated the mechanism of alkaline fusion of halodiphenyl sulfone, providing insights into the chemical behavior and reaction pathways of sulfone derivatives (Furukawa & Ōae, 1968).
- Applications in Drug Synthesis :
- Fadel and Al-Azzawi (2021) designed and synthesized new compounds with biologically active segments, including sulfonamido groups, for potential use in drug synthesis, illustrating the role of sulfonyl derivatives in pharmaceutical applications (Fadel & Al-Azzawi, 2021).
Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the safety and hazards associated with “1-chloro-4-{[4-(4-chlorophenoxy)phenyl]sulfonyl}benzene” are not specified. It’s important to handle all chemicals with appropriate safety measures.
Eigenschaften
IUPAC Name |
1-(4-chlorophenoxy)-4-(4-chlorophenyl)sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O3S/c19-13-1-5-15(6-2-13)23-16-7-11-18(12-8-16)24(21,22)17-9-3-14(20)4-10-17/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKNTFZICDIQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360292 | |
| Record name | Benzene, 1-(4-chlorophenoxy)-4-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76127-98-5 | |
| Record name | Benzene, 1-(4-chlorophenoxy)-4-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3453035.png)

![N-[1-(anilinocarbonyl)-2-(9-methyl-9H-carbazol-3-yl)vinyl]benzamide](/img/structure/B3453043.png)

![1-[(4-Methylphenyl)sulfonylamino]-3-naphthalen-1-ylurea](/img/structure/B3453057.png)

![3-[(3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3453060.png)

![N-(4-chlorophenyl)-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B3453075.png)
![2-chloro-N-(2-{[(4-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3453077.png)

![4-({(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3453114.png)

